4-Bromo-3-(trifluoromethoxy)benzal fluoride

CAS No.: 2167351-62-2

Cat. No.: VC5092807

Molecular Formula: C8H4BrF5O

Molecular Weight: 291.015

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2167351-62-2 |

|---|---|

| Molecular Formula | C8H4BrF5O |

| Molecular Weight | 291.015 |

| IUPAC Name | 1-bromo-4-(difluoromethyl)-2-(trifluoromethoxy)benzene |

| Standard InChI | InChI=1S/C8H4BrF5O/c9-5-2-1-4(7(10)11)3-6(5)15-8(12,13)14/h1-3,7H |

| Standard InChI Key | PVHJJCGFOQYEQM-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C=C1C(F)F)OC(F)(F)F)Br |

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

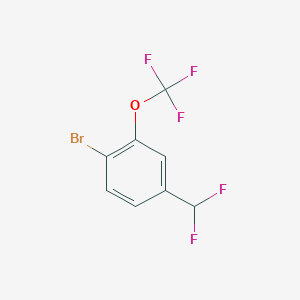

4-Bromo-3-(trifluoromethoxy)benzal fluoride is systematically named 1-bromo-4-(difluoromethyl)-2-(trifluoromethoxy)benzene, reflecting its substitution pattern on the benzene ring. The trifluoromethoxy group (-OCF₃) at the 3-position and the bromine atom at the 4-position create a sterically and electronically unique framework. The difluoromethyl (-CF₂H) moiety at the 1-position further enhances its reactivity profile .

Table 1: Key Identifiers of 4-Bromo-3-(trifluoromethoxy)benzal Fluoride

| Property | Value | Source |

|---|---|---|

| CAS Number | 2167351-62-2 | |

| Molecular Formula | C₈H₄BrF₅O | |

| Molar Mass | 291.01 g/mol | |

| Synonyms | 1-Bromo-4-(difluoromethyl)-2-(trifluoromethoxy)benzene |

Synthesis and Manufacturing

Patent-Based Preparation Methods

The synthesis of 4-bromo-3-(trifluoromethoxy)benzal fluoride is detailed in a Chinese patent (CN101450891B), which outlines a four-step process :

-

Nitration: Starting with 4-amino-3-(trifluoromethoxy)phenyl ether, nitration using 95% nitric acid at -10°C to -5°C yields 2-nitro-4-bromo-trifluoromethoxybenzene with a 97.7% purity .

-

Reduction: Iron powder and NH₄Cl reduce the nitro group to an amine at 50–90°C, achieving a 91% yield .

-

Bromination: A Sandmeyer reaction with CuBr and HBr introduces the bromine substituent.

-

Fluorination: The Schiemann reaction using HBF₄ and thermal decomposition at 210°C finalizes the fluoromethyl group, yielding the product with a 73.5% thermolysis efficiency .

Table 2: Optimal Reaction Conditions for Synthesis

| Step | Reagents | Temperature | Yield |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | -10°C to -5°C | 97.7% |

| Reduction | Fe, NH₄Cl | 50–90°C | 91% |

| Bromination | CuBr, HBr, NaNO₂ | 50–55°C | 77.7% |

| Fluorination | HBF₄, thermal decomposition | 210°C | 73.5% |

Physicochemical Properties

Thermal and Physical Characteristics

While direct data for 4-bromo-3-(trifluoromethoxy)benzal fluoride is limited, analogous compounds provide insights. For example, 1-bromo-3-fluoro-4-(trifluoromethoxy)benzene (CAS 105529-58-6) exhibits a boiling point of 171°C and a density of 1.63 g/cm³ . The target compound’s higher molar mass (291.01 vs. 259 g/mol) suggests a marginally higher boiling point and density .

Spectroscopic and Chromatographic Data

The InChIKey SBSFDYRKNUCGBZ-UHFFFAOYSA-N from patent literature confirms the structural identity . Chromatographic analysis during synthesis reported a purity of 88.9% post-distillation, highlighting challenges in isolating the pure compound .

Chemical Reactivity and Applications

Reactivity Profile

The electron-withdrawing trifluoromethoxy group deactivates the benzene ring, directing electrophilic substitution to the para position relative to the bromine. The difluoromethyl group introduces steric hindrance, moderating reaction kinetics. This combination makes the compound a candidate for Suzuki-Miyaura cross-coupling reactions, enabling access to biaryl structures prevalent in drug discovery .

Industrial and Pharmaceutical Relevance

Though direct applications are undocumented, structurally similar compounds like 4-bromo-3-(trifluoromethyl)benzaldehyde (CAS 34328-47-7) are intermediates in antitumor and antifungal agents . The trifluoromethoxy group’s metabolic stability suggests potential in designing long-acting agrochemicals or PET imaging tracers .

Comparative Analysis with Structural Analogs

Table 3: Comparison with Related Brominated Aromatics

| Compound | CAS Number | Molecular Formula | Boiling Point | Density |

|---|---|---|---|---|

| 4-Bromo-3-(trifluoromethoxy)benzal fluoride | 2167351-62-2 | C₈H₄BrF₅O | ~200°C* | ~1.6 g/cm³* |

| 4-Bromo-3-(trifluoromethyl)benzaldehyde | 34328-47-7 | C₈H₄BrF₃O | 236.5°C | 1.7 g/cm³ |

| 1-Bromo-3-fluoro-4-(trifluoromethoxy)benzene | 105529-58-6 | C₇H₃BrF₄O | 171°C | 1.63 g/cm³ |

| *Estimated based on structural similarity. |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume